Cas no 7697-58-7 (ethyl 2-cyclohexylprop-2-enoate)

ethyl 2-cyclohexylprop-2-enoate 化学的及び物理的性質
名前と識別子
-
- Cyclohexaneacetic acid, α-methylene-, ethyl ester
- ethyl 2-cyclohexylprop-2-enoate
- 7697-58-7
- SCHEMBL2999018
- EN300-1296542
-
- インチ: 1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h10H,2-8H2,1H3
- InChIKey: FTNCIMPTQZXPJC-UHFFFAOYSA-N
- ほほえんだ: C1(C(=C)C(OCC)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 182.130679813g/mol
- どういたいしつりょう: 182.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 0.966±0.06 g/cm3(Predicted)
- ふってん: 115 °C(Press: 20 Torr)
ethyl 2-cyclohexylprop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296542-250mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 250mg |
$999.0 | 2023-09-30 | ||
Enamine | EN300-1296542-5000mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 5000mg |
$3147.0 | 2023-09-30 | ||
Enamine | EN300-1296542-1.0g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 1g |
$1086.0 | 2023-06-06 | ||
Enamine | EN300-1296542-5.0g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 5g |
$3147.0 | 2023-06-06 | ||
Enamine | EN300-1296542-0.25g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 0.25g |
$999.0 | 2023-06-06 | ||
Enamine | EN300-1296542-10.0g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 10g |
$4667.0 | 2023-06-06 | ||
Enamine | EN300-1296542-2500mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 2500mg |
$2127.0 | 2023-09-30 | ||
Enamine | EN300-1296542-0.5g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 0.5g |
$1043.0 | 2023-06-06 | ||
Enamine | EN300-1296542-2.5g |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 2.5g |
$2127.0 | 2023-06-06 | ||
Enamine | EN300-1296542-50mg |
ethyl 2-cyclohexylprop-2-enoate |
7697-58-7 | 50mg |
$912.0 | 2023-09-30 |
ethyl 2-cyclohexylprop-2-enoate 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
ethyl 2-cyclohexylprop-2-enoateに関する追加情報
Professional Introduction to Ethyl 2-cyclohexylprop-2-enoate (CAS No. 7697-58-7)
Ethyl 2-cyclohexylprop-2-enoate, identified by its Chemical Abstracts Service number CAS No. 7697-58-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester, derived from cyclohexylacrylic acid and ethanol, exhibits a unique molecular structure that makes it valuable for various applications, particularly in the synthesis of bioactive molecules and the development of novel therapeutic agents.
The chemical formula of ethyl 2-cyclohexylprop-2-enoate is C11H18O2, reflecting its composition of carbon, hydrogen, and oxygen atoms arranged in a specific configuration. The presence of a cyclohexyl group and an ester functional group imparts distinct chemical properties to the molecule, including moderate solubility in organic solvents and a certain degree of lipophilicity. These characteristics make it a versatile intermediate in synthetic chemistry, facilitating the construction of more complex structures.
In recent years, ethyl 2-cyclohexylprop-2-enoate has garnered attention in academic and industrial research due to its potential applications in drug discovery. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often serve as precursors for pharmacologically active compounds. Researchers have been exploring its utility as a building block for synthesizing heterocyclic compounds, which are known for their diverse biological activities.
One of the most compelling areas of research involving ethyl 2-cyclohexylprop-2-enoate is its role in the development of novel agrochemicals. The cyclohexyl group contributes to the compound's stability under various environmental conditions, making it suitable for formulations that require prolonged activity. Recent studies have demonstrated its incorporation into systemic pesticides, where it acts as an intermediate in the synthesis of compounds that exhibit herbicidal and insecticidal properties. These findings highlight the compound's potential beyond traditional pharmaceutical applications.
The pharmaceutical industry has also shown interest in ethyl 2-cyclohexylprop-2-enoate as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). The enoate moiety can be transformed into more complex pharmacophores through selective reactions, leading to molecules with enhanced therapeutic efficacy. Preliminary studies indicate that derivatives of this compound may offer advantages over existing NSAIDs by exhibiting reduced gastrointestinal side effects while maintaining potent anti-inflammatory activity. This aligns with the broader trend in drug development toward more targeted and safer treatments.
Another promising application of ethyl 2-cyclohexylprop-2-enoate is in the field of material science. Its ability to form stable complexes with other organic molecules has led to investigations into its use as a ligand or chelating agent in catalytic systems. Researchers are exploring its potential in transition metal catalysis, where it could facilitate reactions such as cross-coupling and hydrogenation under mild conditions. Such advancements could streamline synthetic processes and improve yields in industrial-scale chemical manufacturing.
The synthesis of ethyl 2-cyclohexylprop-2-enoate itself is an area of active investigation. Modern synthetic methodologies have enabled more efficient and sustainable routes to this compound, reducing reliance on traditional processes that may involve harsh reagents or generate significant waste. Green chemistry principles have been applied to optimize these synthetic pathways, ensuring compatibility with environmentally conscious manufacturing practices. This underscores the importance of developing methodologies that align with global sustainability goals while maintaining high chemical yields.
In conclusion, ethyl 2-cyclohexylprop-2-enoate (CAS No. 7697-58-7) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it valuable for drug discovery, agrochemical development, material science, and sustainable synthesis. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further, contributing to advancements that benefit both industry and academia.
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